![molecular formula C12H13NO2Se B073597 2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid CAS No. 1140-74-5](/img/structure/B73597.png)
2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid
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Overview
Description
2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid, also known as IEAA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of organoselenium compounds, which have been found to possess various biological activities.
Mechanism of Action
The mechanism of action of 2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways that regulate cell growth and survival. 2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and physiological effects
2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid has been found to modulate various biochemical and physiological processes, including the regulation of oxidative stress, inflammation, and cell signaling. It has also been found to enhance the activity of certain antioxidant enzymes, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid has several advantages for lab experiments, including its ease of synthesis, high yield, and purity. However, its low solubility in water can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid, including its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to fully understand its mechanism of action and potential side effects. Additionally, the development of more potent and selective derivatives of 2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid may lead to the discovery of new drugs with improved efficacy and safety profiles.
In conclusion, 2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid is a promising compound with various biological activities and potential therapeutic applications. Its ease of synthesis and high yield make it an attractive target for further research. However, more studies are needed to fully understand its mechanism of action and potential side effects before it can be used as a therapeutic agent.
Synthesis Methods
2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid can be synthesized through a simple one-pot reaction between indole-3-acetaldehyde and 2-bromoacetic acid in the presence of sodium borohydride and selenium powder. The reaction yields 2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid in high yield and purity.
Scientific Research Applications
2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid has also been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
CAS RN |
1140-74-5 |
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Product Name |
2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid |
Molecular Formula |
C12H13NO2Se |
Molecular Weight |
282.2 g/mol |
IUPAC Name |
2-[2-(1H-indol-3-yl)ethylselanyl]acetic acid |
InChI |
InChI=1S/C12H13NO2Se/c14-12(15)8-16-6-5-9-7-13-11-4-2-1-3-10(9)11/h1-4,7,13H,5-6,8H2,(H,14,15) |
InChI Key |
SQFBDNJZABBCRH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC[Se]CC(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC[Se]CC(=O)O |
synonyms |
2-[[2-(1H-Indol-3-yl)ethyl]seleno]acetic acid |
Origin of Product |
United States |
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